3-Methyl-GABA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-GABA, also known as 4-amino-3-methylbutanoic acid, is an anticonvulsant alkaloid. It is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This compound is known for its ability to activate GABA aminotransferase, an enzyme that transforms GABA to succinate semialdehyde and glutamate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-GABA involves the alkylation of GABA. One common method includes the reaction of GABA with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound under controlled conditions, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Methyl-GABA durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Es kann reduziert werden, um primäre Amine zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Natriumazid können unter milden Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

3-Methyl-GABA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Es wird auf seine Rolle in der Neurotransmission und seine Auswirkungen auf das zentrale Nervensystem untersucht.

Medizin: Es wird auf sein Potenzial als Antikonvulsivum und seine Fähigkeit zur Modulation der GABAergen Aktivität untersucht.

Industrie: Es wird bei der Herstellung von Arzneimitteln und als Forschungswerkzeug in der Neurochemie verwendet

5. Wirkmechanismus

Der primäre Wirkmechanismus von this compound beinhaltet die Aktivierung der GABA-Aminotransferase, die GABA in Succinatsemialdehyd und Glutamat umwandelt. Es aktiviert auch die Glutamatdecarboxylase, ein Enzym, das für die GABA-Synthese benötigt wird. Diese duale Aktivierung wird als der primäre Mechanismus hinter seiner Antikonvulsivumwirkung angesehen .

Ähnliche Verbindungen:

- Valeriansäure

- Valproinsäure

- Pregabalin

- Phenibut

Vergleich: this compound ist einzigartig in seiner dualen Aktivierung von GABA-Aminotransferase und Glutamatdecarboxylase, was es von anderen GABA-Analoga unterscheidet. Während Verbindungen wie Valproinsäure und Pregabalin auch die GABAerge Aktivität modulieren, tun sie dies durch verschiedene Mechanismen, wie z. B. die Hemmung der GABA-Wiederaufnahme oder die Blockierung spannungsabhängiger Kalziumkanäle .

Wirkmechanismus

The primary mechanism of action of 3-Methyl-GABA involves the activation of GABA aminotransferase, which transforms GABA to succinate semialdehyde and glutamate. It also activates glutamate decarboxylase, an enzyme needed in GABA synthesis. This dual activation is thought to be the primary mechanism behind its anticonvulsant action .

Vergleich Mit ähnlichen Verbindungen

- Valerenic acid

- Valproic acid

- Pregabalin

- Phenibut

Comparison: 3-Methyl-GABA is unique in its dual activation of GABA aminotransferase and glutamate decarboxylase, which distinguishes it from other GABA analogues. While compounds like valproic acid and pregabalin also modulate GABAergic activity, they do so through different mechanisms, such as inhibiting GABA reuptake or blocking voltage-dependent calcium channels .

Biologische Aktivität

3-Methyl-GABA (CAS 1216629-00-3) is a derivative of gamma-aminobutyric acid (GABA), recognized primarily for its role as an activator of GABA aminotransferase . This compound exhibits significant biological activity, particularly in the context of neurotransmission and potential therapeutic applications.

This compound is structurally similar to GABA, differing by a methyl group at the third carbon position. This modification influences its interaction with GABA receptors and enzymes involved in GABA metabolism. The primary mechanism of action involves the activation of GABA aminotransferase, which facilitates the conversion of GABA into succinic semialdehyde, thereby modulating GABA levels in the brain and influencing neuronal excitability .

Biological Activities

The biological activities associated with this compound can be categorized as follows:

- Anticonvulsant Effects : Studies indicate that this compound possesses anticonvulsant properties, making it a potential candidate for managing epilepsy and other seizure disorders. Its ability to enhance GABAergic transmission contributes to its efficacy in reducing neuronal excitability .

- Neuroprotective Properties : Research suggests that this compound may offer neuroprotective benefits by modulating oxidative stress and apoptosis in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease, where GABA signaling pathways are disrupted .

- Metabolic Regulation : Beyond its role in neurotransmission, this compound has been implicated in metabolic processes, including the modulation of fatty acid oxidation and cellular redox status. These effects may be mediated through interactions with various signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

- Anticonvulsant Activity : A study demonstrated that administration of this compound significantly reduced seizure frequency in animal models, supporting its use as an anticonvulsant agent. The findings suggest a direct correlation between increased GABA levels and decreased seizure activity .

- Neuroprotection in Alzheimer's Models : In vitro experiments showed that this compound could protect neuronal cells from oxidative damage induced by amyloid-beta peptides. This neuroprotective effect was attributed to the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production .

- Metabolic Effects : Research indicates that this compound can influence metabolic pathways related to energy homeostasis. It has been shown to enhance glucose uptake in muscle cells, suggesting a role in metabolic regulation that warrants further investigation .

Comparative Biological Activity Table

Eigenschaften

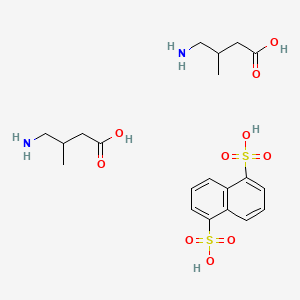

IUPAC Name |

4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2.2C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);2*4H,2-3,6H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPUYXWLPXNCDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.